molecular formula C20H21ClN2 B10842158 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole

3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole

Cat. No. B10842158
M. Wt: 324.8 g/mol
InChI Key: NRIVFQIOYWIUPX-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylpiperidine moiety attached to an indole ring, with a chlorine atom at the 5-position of the indole. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 1-benzylpiperidine with 5-chloroindole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods aim to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position of the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups at the 5-position of the indole ring.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the context of its use. The pathways involved in its mechanism of action include signal transduction pathways that regulate neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole is unique due to the specific positioning of the chlorine atom on the indole ring, which influences its reactivity and interaction with biological targets

properties

Molecular Formula

C20H21ClN2

Molecular Weight

324.8 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole

InChI

InChI=1S/C20H21ClN2/c21-17-6-7-20-18(12-17)19(13-22-20)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-7,12-13,16,22H,8-11,14H2

InChI Key

NRIVFQIOYWIUPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CNC3=C2C=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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